REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[C:12]([O-])([O-])=O.[K+].[K+].[CH2:18](Br)[C:19]#C>CN(C=O)C>[CH3:12][O:9][C:8]1[CH:10]=[CH:11][C:3]([CH:2]=[O:1])=[CH:4][C:5]=1[O:6][CH2:7][C:18]#[CH:19] |f:1.2.3|
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Name
|
|
Quantity
|
0.76 g
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Type
|
reactant
|
Smiles
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O=CC1=CC(OC)=C(O)C=C1
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Name
|
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
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C(C#C)Br
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
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Details
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was cooled to 0° C. in ice bath
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Type
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FILTRATION
|
Details
|
filtered through a short bed of celite
|
Type
|
ADDITION
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Details
|
Ethyl acetate (50 mL) was added
|
Type
|
WASH
|
Details
|
the mixture was washed with 1N HCl (20 mL)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
After filtration, solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by flash chromatography (hexane/ethyl acetate: 8/2)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=O)C=C1)OCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.74 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |